3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-phenoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-26(23,14-6-12-24-17-8-2-1-3-9-17)21-15-16-7-4-11-20-19(16)18-10-5-13-25-18/h1-5,7-11,13,21H,6,12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQVHAOETLCWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and choice of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and thiophene groups may also contribute to its biological activity by interacting with cellular membranes and receptors .
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamide Derivatives
Several sulfonamide derivatives share structural similarities with the target compound. For example:
- Compound 3 (propyl-2-(methylsulfonamido)-3-phenylpropanamide) from features a methylsulfonamido group but lacks the pyridine-thiophene and phenoxy substituents.
- Naphthalene-1-ol derivatives () include thiophen-2-yl groups but replace sulfonamide with hydroxyl or methylamino groups. These differences reduce hydrogen-bonding capacity and may increase metabolic lability compared to the sulfonamide .
Table 1: Structural Comparison of Sulfonamide Analogs
Impact of Heterocyclic Moieties: Thiophene and Pyridine Rings
The pyridine-thiophene hybrid in the target compound distinguishes it from analogs with isolated heterocycles. For instance:
- Compound 2 () contains pyridin-3-yl and thiophen-2-yl groups in a pyrazole scaffold. The spatial arrangement of these rings may influence π-π stacking interactions, whereas the target’s pyridine-thiophene linkage could enhance rigidity and electronic effects .
Functional Group Analysis: Sulfonamide vs. Amide and Amine Derivatives
- Sulfonamide vs. Amide : The target’s sulfonamide group is more acidic (pKa ~1–2) than amides (pKa ~15–20), enhancing ionization and solubility in physiological conditions. In contrast, Compound 2d (), an amide derivative, may exhibit reduced solubility but improved membrane permeability due to lower polarity .
- Sulfonamide vs. Amine: Amine derivatives like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () are prone to oxidation and N-methylation, whereas sulfonamides offer greater metabolic stability .
Biological Activity
3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.5 g/mol . The compound features a phenoxy group, a thiophene ring, and a pyridine moiety, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of sulfonamide derivatives, including this compound, primarily stems from their ability to inhibit various enzymes and interact with biological targets. The following sections detail specific biological activities supported by research findings.
Enzyme Inhibition
Sulfonamides are known for their enzyme inhibitory properties. Research indicates that compounds with sulfonamide groups can inhibit enzymes such as:
| Enzyme | IC50 (µM) |
|---|---|
| α-Amylase | 37.3 |
| β-Amylase | 201.4 |
| α-Glucosidase | 12.4 |
These values highlight the potential of sulfonamide derivatives in managing conditions like diabetes by inhibiting carbohydrate-hydrolyzing enzymes .
Antimicrobial Activity
Sulfonamides have historically been utilized as antimicrobial agents. Their mechanism involves mimicking para-amino benzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, they disrupt bacterial growth . This mechanism suggests that this compound may exhibit similar antimicrobial properties.
Anticancer Potential
Recent studies have explored the anticancer activities of phenoxy-containing compounds. The terminal phenoxy group has been associated with various pharmacological effects, including anti-proliferative activity against cancer cells. For instance, compounds bearing phenoxy moieties have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Enzyme Inhibition : A study evaluated various sulfonamidochalcones for their inhibitory effects on α-glucosidase and α-amylase, demonstrating significant activity that could be replicated in the target compound .
- Antimicrobial Efficacy : Research indicated that phenoxy derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further exploration of 3-phenoxy-N-(...) as an antimicrobial agent .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide compounds. The presence of the phenoxy group significantly enhances the interaction with biological targets due to its electron-donating properties and steric effects. Modifications to this moiety can lead to improved binding affinities and increased potency against specific enzymes or receptors .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-phenoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Computational reaction path searches, as described in ICReDD’s quantum chemical approaches, can predict intermediates and transition states to guide synthetic routes . Additionally, leverage literature analogs (e.g., thiophene- and pyridine-containing sulfonamides) for insights into regioselectivity and protecting group strategies .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Purity and Structure : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity criteria) , complemented by H/C NMR for structural elucidation (e.g., verifying sulfonamide linkage and thiophene-pyridine orientation) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How should purity criteria and impurity profiling be established?
- Methodological Answer : Follow pharmacopeial guidelines (e.g., USP acceptance criteria) to set limits for unspecified impurities (≤0.10%) using hyphenated techniques like LC-MS/MS. For example, detect and quantify structurally related byproducts (e.g., incomplete sulfonamide formation or thiophene oxidation) via gradient elution chromatography . Stability studies under thermal and hydrolytic stress can identify degradation products .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved during characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals, especially in the pyridine-thiophene region .
- Computational Chemistry : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data, resolving ambiguities in stereoelectronic effects .
- Statistical Analysis : Apply principal component analysis (PCA) to MS datasets to distinguish noise from genuine impurities .
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Study binding affinity to hypothetical targets (e.g., enzymes with sulfonamide-binding pockets) using force fields like AMBER or CHARMM .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways for sulfonamide hydrolysis or thiophene ring-opening under physiological conditions .
Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Dose-Response Studies : Use IC/EC assays with positive/negative controls (e.g., known sulfonamide inhibitors) to establish potency thresholds .
- Off-Target Screening : Employ kinase or GPCR panels to assess selectivity, reducing false positives from non-specific interactions .
- Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation artifacts .
Q. What strategies ensure scalability of synthesis while maintaining reaction efficiency?
- Methodological Answer :
- Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and reduce batch variability, as outlined in CRDC’s reactor design principles .
- Membrane Separation : Implement nanofiltration or reverse osmosis for efficient purification of polar intermediates, reducing solvent waste .
Q. How can interdisciplinary approaches enhance the study of this compound?
- Methodological Answer : Integrate:
- Computational Design : ICReDD’s reaction path algorithms for predicting regioselectivity .
- Chemical Engineering : CRDC’s process control frameworks for scaling up synthesis .
- Comparative Analysis : Apply political science methodologies (e.g., systematic case comparisons) to analyze structural analogs and identify trends in bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
